molecular formula C20H13F2N7O3S B608111 N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide CAS No. 1380228-30-7

N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide

Cat. No.: B608111
CAS No.: 1380228-30-7
M. Wt: 469.4268
InChI Key: ACIXGVIVJZJKNT-UHFFFAOYSA-N
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Description

INU-152 is a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer. INU-152 inhibits all RAF isoforms and inhibits MAPK pathways in mutant BRAF cells. More importantly, INU-152 exhibits minimal paradoxical pathway activation in melanoma cells with mutant RAS. INU-152 exhibits anti-tumor activities in xenograft models carrying BRAF mutations

Scientific Research Applications

Pan-RAF Kinase Inhibitor

N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide has been identified as a selective pan-RAF kinase inhibitor. It exhibits potent inhibitory activities against protein kinase enzymes BRAFV600E, BRAFWT, and CRAF, and has shown effectiveness against mutant cell lines bearing a BRAFV600E mutation (Hong et al., 2016).

Corrosion Inhibition

This compound has also been tested as an inhibitor for mild steel corrosion in acidic solutions. Its inhibitory efficiency increases with concentration, suggesting its potential use in corrosion prevention (Sappani & Karthikeyan, 2014).

Synthesis of Novel Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic compounds, highlighting its role in expanding the variety of available chemical structures for various applications (Rozentsveig et al., 2013).

Cytotoxic and Radiosensitizing Agents

It is used in synthesizing compounds with cytotoxic activity against human breast cancer cell lines, indicating its potential in cancer therapy (Ghorab et al., 2012).

Pharmacokinetic Study in Rats

This compound is structurally related to novel cyclin-dependent kinase inhibitors, making it significant for pharmacokinetic studies in vivo, including tissue distribution and excretion (Široká et al., 2018).

Kinase Inhibitor Synthesis

It plays a role in the synthesis of kinase inhibitors for cancer treatment. The specific chemical structure of this compound makes it suitable for targeting serine-threonine kinases (Wong et al., 2010).

Antimalarial and COVID-19 Drug Research

The compound has been explored in the context of antimalarial activity and its potential as a COVID-19 drug, demonstrating its relevance in infectious disease research (Fahim & Ismael, 2021).

Cancer Treatment: Protein Kinase and Angiogenesis Inhibition

It has been used in designing inhibitors with anti-proliferative activity against cancer cell lines, emphasizing its potential in cancer therapy (Xu et al., 2014).

Plant Ecosystem Health Indicator

This compound, among others, has shown herbicidal activity, indicating its utility in agricultural and ecological applications (Moran, 2003).

Exploration in Chemistry and Pharmaceuticals

Its role in the preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides showcases its significance in the chemical and pharmaceutical industries, suggesting a wide array of potential applications (Ghattas et al., 2014).

Properties

CAS No.

1380228-30-7

Molecular Formula

C20H13F2N7O3S

Molecular Weight

469.4268

IUPAC Name

N-[2,4-difluoro-3-[[3-(7H-purin-6-yl)pyridin-2-yl]amino]phenyl]furan-3-sulfonamide

InChI

InChI=1S/C20H13F2N7O3S/c21-13-3-4-14(29-33(30,31)11-5-7-32-8-11)15(22)17(13)28-19-12(2-1-6-23-19)16-18-20(26-9-24-16)27-10-25-18/h1-10,29H,(H,23,28)(H,24,25,26,27)

InChI Key

ACIXGVIVJZJKNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NC2=C(C=CC(=C2F)NS(=O)(=O)C3=COC=C3)F)C4=C5C(=NC=N4)N=CN5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INU-152;  INU 152;  INU152.

Origin of Product

United States

Synthesis routes and methods

Procedure details

1M aqueous hydrochloric acid solution was added into the N-(2,4-difluoro-3-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)pyridin-2-ylamino)phenyl)furan-3-sulfonamide (20 mg, 0.036 mmol) prepared at Step 10 and stirred for 2 hours. After the reaction, the reactant was washed with an aqueous solution of sodium hydrogen carbonate and salt water. After extraction with ethylacetate, the organic layer was dried with sulfuric anhydride magnesium and vacuum concentrated, and then refined by means of column chromatography, so that 16 mg of the target compound, N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide (percentage yield: 92%), was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2,4-difluoro-3-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)pyridin-2-ylamino)phenyl)furan-3-sulfonamide
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
target compound
Quantity
16 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Reactant of Route 2
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Reactant of Route 4
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Reactant of Route 5
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Reactant of Route 6
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide

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